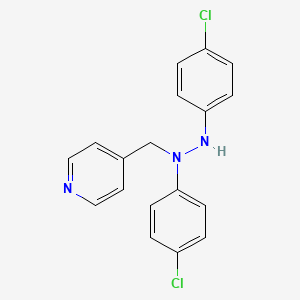
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine is a chemical compound that features a hydrazine core substituted with two 4-chlorophenyl groups and a pyridin-4-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine typically involves the reaction of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(4-bromophenyl)-1-(pyridin-4-ylmethyl)hydrazine
- 1,2-Bis(4-fluorophenyl)-1-(pyridin-4-ylmethyl)hydrazine
- 1,2-Bis(4-methylphenyl)-1-(pyridin-4-ylmethyl)hydrazine
Uniqueness
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine is unique due to the presence of the 4-chlorophenyl groups, which can influence its chemical reactivity and biological activity. The chlorophenyl groups can participate in specific interactions with molecular targets, potentially enhancing the compound’s efficacy in certain applications.
Propiedades
Número CAS |
32812-51-4 |
|---|---|
Fórmula molecular |
C18H15Cl2N3 |
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
1,2-bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine |
InChI |
InChI=1S/C18H15Cl2N3/c19-15-1-5-17(6-2-15)22-23(13-14-9-11-21-12-10-14)18-7-3-16(20)4-8-18/h1-12,22H,13H2 |
Clave InChI |
RVFRHSFHAZEEQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN(CC2=CC=NC=C2)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


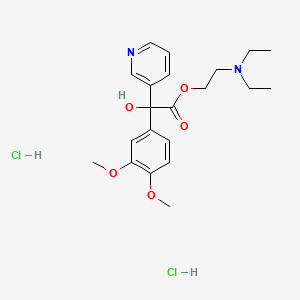
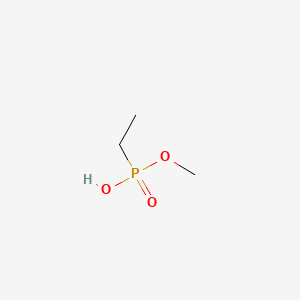


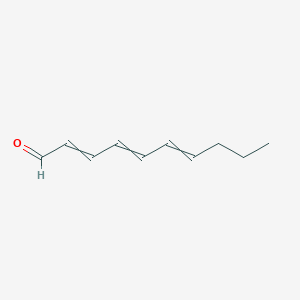
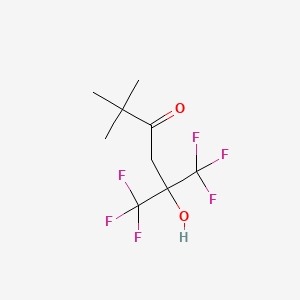
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)


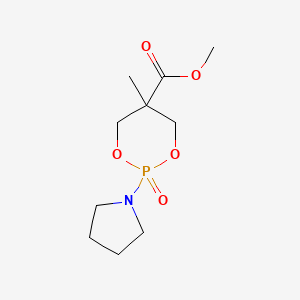
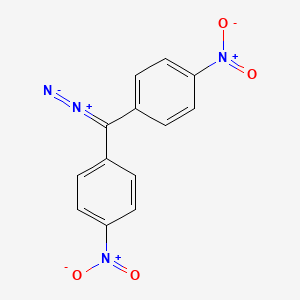
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
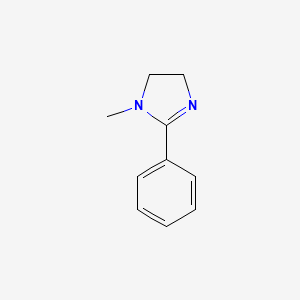
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
